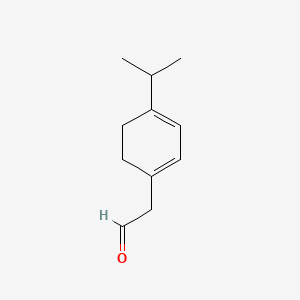

4-(Isopropyl)cyclohexadieneacetaldehyde

Description

Contextualization within Modern Chemical Synthesis

Modern chemical synthesis is characterized by a drive towards efficiency, selectivity, and sustainability. pdx.edu The development of synthetic methodologies that allow for the rapid construction of molecular complexity from simple precursors is a central theme. nih.gov In this context, compounds like 4-(Isopropyl)cyclohexadieneacetaldehyde, which contain multiple reactive sites—a conjugated diene, an isopropyl substituent, and an acetaldehyde (B116499) moiety—are of significant interest. These functionalities allow for a sequence of transformations, enabling chemists to build complex structures in a controlled and efficient manner. The strategic placement of the isopropyl group and the acetaldehyde function on the cyclohexadiene ring provides a unique combination of steric and electronic properties that can be exploited in various synthetic strategies.

Significance of Substituted Cyclohexadiene Systems in Chemical Research

Substituted cyclohexadiene systems are fundamental building blocks in organic synthesis, primarily due to their participation in a wide array of chemical transformations. nih.gov The conjugated diene system is particularly notable for its involvement in pericyclic reactions, most famously the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings with high stereocontrol. wikipedia.orgorganic-chemistry.orglibretexts.org The presence of substituents, such as an isopropyl group, on the cyclohexadiene ring can significantly influence the regioselectivity and stereoselectivity of these reactions. nih.gov

Furthermore, substituted cyclohexadienes can serve as precursors to aromatic compounds through oxidation or dehydrogenation reactions, providing a pathway to highly substituted benzene (B151609) derivatives. nih.govorganic-chemistry.org The ability to control the substitution pattern on the cyclohexadiene ring is therefore crucial for the targeted synthesis of a wide range of molecules. The versatility of these systems is further demonstrated by their use in the synthesis of natural products and other biologically active compounds. researchgate.net

Role of Aldehyde Functional Groups in Complex Molecular Construction

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a linchpin in the assembly of complex molecules. nih.gov Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a key participant in a vast number of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard reactions. The reactivity of the aldehyde in this compound allows for the extension of the carbon skeleton, introducing new functional groups and stereocenters.

Moreover, aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols, providing access to a diverse range of other functional groups. udel.edu This ability to be easily transformed into other functionalities makes the aldehyde group a strategic component in multistep syntheses. The specific placement of the acetaldehyde group on the cyclohexadiene ring in the target molecule opens up possibilities for intramolecular reactions, leading to the formation of bicyclic or other complex ring systems.

Below is a table summarizing the characteristic spectroscopic data for the aldehyde functional group, which is crucial for the identification and characterization of compounds like this compound.

| Spectroscopic Technique | Characteristic Signature of Aldehyde Group |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption around 1720-1740 cm⁻¹.Two characteristic C-H stretching absorptions for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org |

| ¹H NMR Spectroscopy | The aldehyde proton (CHO) signal is highly deshielded and appears in the range of δ 9-10 ppm. libretexts.orglibretexts.org |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the aldehyde appears in the downfield region of the spectrum, typically between δ 190-210 ppm. |

Overview of Research Trajectories for Multifunctional Organic Compounds

The development of multifunctional organic compounds like this compound is a reflection of broader trends in chemical research. There is a growing emphasis on the design and synthesis of molecules that can undergo multiple, selective transformations, thereby streamlining synthetic routes and reducing waste—a key principle of green chemistry. mdpi.comresearchgate.net Research in this area is often directed towards the discovery of novel catalysts and reagents that can effect specific transformations on one functional group in the presence of others. nih.govacs.org

Furthermore, the synthesis of complex, multifunctional molecules is driven by the need for new materials with advanced properties and for novel therapeutic agents. researchgate.net The field of medicinal chemistry, for example, often requires the synthesis of complex molecular structures with precise three-dimensional arrangements of functional groups to interact with biological targets. libretexts.org The exploration of compounds like this compound contributes to the fundamental understanding of how different functional groups interact and influence each other's reactivity, paving the way for the rational design of even more complex and useful molecules in the future.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93941-67-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)acetaldehyde |

InChI |

InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,8-9H,4,6-7H2,1-2H3 |

InChI Key |

AWSBPDVWCHGCNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(CC1)CC=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of 4 Isopropyl Cyclohexadieneacetaldehyde Transformations

Mechanistic Pathways of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent alpha-hydrogens also exhibit acidity, enabling enolate formation and subsequent reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

The reduction of 4-(isopropyl)cyclohexadieneacetaldehyde with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This reaction transforms the aldehyde into the corresponding primary alcohol, 2-(4-(isopropyl)cyclohex-1-en-1-yl)ethanol.

The generally accepted mechanism involves the transfer of a hydride from the metal hydride complex to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the alkoxide to yield the final alcohol product. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the nature of the hydride reagent.

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Solvent |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Protic (e.g., ethanol, water) |

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to this compound provides a versatile method for forming carbon-carbon bonds. chemguide.co.uksigmaaldrich.com The reaction of an alkyl or aryl Grignard reagent with the aldehyde leads to the formation of a secondary alcohol.

The mechanism is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. chemguide.co.uk This forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to furnish the secondary alcohol. The choice of the R group in the Grignard reagent determines the structure of the resulting alcohol. For example, the reaction with methylmagnesium bromide would yield 1-(4-(isopropyl)cyclohex-1-en-1-yl)propan-2-ol.

Aldol (B89426) Reactions and Condensations Involving Alpha-Hydrogens

The alpha-hydrogens of this compound, being adjacent to the carbonyl group, are acidic and can be removed by a base to form an enolate ion. youtube.comkhanacademy.org This enolate is a potent nucleophile and can react with another molecule of the aldehyde in an aldol addition reaction. youtube.comkhanacademy.org

The reaction mechanism commences with the deprotonation of the alpha-carbon by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. The enolate then attacks the carbonyl carbon of a second aldehyde molecule, leading to the formation of a β-hydroxy aldehyde (an aldol). Under harsher conditions, such as elevated temperatures or stronger bases, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as aldol condensation.

Deformylation Reactions of Cyclohexene (B86901)/Cyclohexane (B81311) Aldehydes

Deformylation is a reaction that involves the removal of the aldehyde group. In the context of cyclohexene or cyclohexane aldehydes, this can be a significant transformation. While specific studies on this compound are not prevalent, analogous reactions in similar systems suggest potential pathways.

One plausible mechanism for deformylation involves a radical pathway, which can be initiated by heat or light. Another possibility is a metal-catalyzed process, where a transition metal complex coordinates to the aldehyde and facilitates the cleavage of the carbon-hydrogen and carbon-carbon bonds of the formyl group. Oxidative deformylation can also occur, often mediated by enzymes or chemical oxidants, leading to the formation of a carboxylic acid and subsequent decarboxylation.

Mechanistic Insights into Cyclohexadiene Reactivity

The cyclohexadiene ring in this compound is a site of potential reactivity, primarily through pericyclic reactions and additions to the double bonds. The specific substitution pattern of the isopropyl group and the acetaldehyde (B116499) moiety can influence the regioselectivity and stereoselectivity of these reactions.

The conjugated diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. The electronic nature of the substituents on the diene can affect the reaction rate and the stereochemical outcome. Additionally, the double bonds of the cyclohexadiene ring are susceptible to electrophilic addition reactions, although the conjugated nature of the system can lead to a mixture of 1,2- and 1,4-addition products. The kinetics of these reactions are dependent on the stability of the carbocation intermediates formed during the reaction.

Pericyclic Reactions and Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The cyclohexadiene moiety of this compound is a prime candidate for such reactions, particularly cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition): The 1,3-cyclohexadiene (B119728) system can act as a diene in Diels-Alder reactions, reacting with various dienophiles. msu.eduyoutube.com This [4+2] cycloaddition is a powerful tool for forming bicyclic structures. The reaction is typically thermally allowed and proceeds in a concerted fashion, where two new sigma bonds are formed simultaneously. youtube.comyoutube.com The stereospecificity of the Diels-Alder reaction is a key feature, allowing for controlled synthesis of complex molecules. msu.edu

Other Cycloadditions: Beyond the classic Diels-Alder reaction, the diene system can theoretically participate in other cycloadditions, such as [6+4] cycloadditions, under specific conditions. msu.edu Furthermore, the aldehyde functional group can influence the molecule's participation in reactions like palladium-catalyzed oxyallyl cycloadditions to form bicyclic tetrahydrofuran (B95107) products. nih.gov While not a pericyclic reaction of the diene itself, 1,3-dipolar cycloadditions could be envisioned involving the double bonds of the ring with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings.

Rearrangement Pathways of Cyclohexadiene Derivatives

Cyclohexadiene derivatives can undergo various rearrangement reactions, often driven by the formation of a more stable system, such as a conjugated diene or an aromatic ring.

Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. For a substituted cyclohexadiene, hydrogen shifts (e.g., nih.govdoubtnut.com-hydride shifts) can occur, leading to the isomerization of the double bond positions within the ring. These rearrangements are governed by the Woodward-Hoffmann rules, with their feasibility depending on thermal or photochemical conditions.

Carbocation-Mediated Rearrangements: In the presence of acids, the double bonds in the cyclohexadiene ring can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before subsequent reaction. For instance, a 1,2-methyl shift has been observed in the aromatization of a dimethyl-1,4-cyclohexadiene derivative. researchwithnj.com

Hydrogen Transfer and Aromatization Mechanisms of Cyclohexadienes

A significant driving force in the chemistry of cyclohexadiene derivatives is the propensity to aromatize, forming a thermodynamically stable benzene (B151609) ring. wikipedia.orgorganic-chemistry.org This transformation is a key pathway for this compound.

Dehydrogenation: The most direct pathway to aromatization is through dehydrogenation, which is formally an oxidation process. wikipedia.org This can be achieved using a variety of reagents:

Oxidizing Agents: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO2), or potassium permanganate (B83412) (KMnO4) are effective for quantitatively converting cyclohexadienals to their corresponding aromatic aldehydes. nih.gov

Catalytic Dehydrogenation: Transition metal catalysts, such as platinum, are widely used in industrial processes to catalyze the dehydrogenation of cyclohexanes and their derivatives to aromatic compounds. wikipedia.org

Transfer Hydrogenation: Cyclohexa-1,4-dienes can act as hydrogen donors in transfer hydrogenation reactions, where they transfer hydrogen to an acceptor molecule and become aromatized in the process. acs.orgresearchgate.net This process can be catalyzed by Brønsted or Lewis acids. In the context of this compound, it could potentially act as a hydride source, transferring hydrogen to a reducible substrate while converting to the corresponding aromatic compound. acs.org The mechanism often involves a hydride abstraction from the diene, forming a stabilized carbocation, followed by proton transfer to complete the process. acs.orgresearchgate.net

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rates and energy barriers of the transformations involving this compound. This data is crucial for controlling reaction conditions to favor desired products.

Reaction Rate Determination for Synthetic Pathways

The rate of a chemical reaction is determined by monitoring the change in concentration of reactants or products over time. For the synthetic pathways involving this compound, such as its aromatization or participation in cycloaddition reactions, the reaction rate can be determined experimentally.

Table 1: Hypothetical Kinetic Data for the Aromatization of a Cyclohexadiene Derivative

| Experiment | Initial [Cyclohexadiene] (mol/L) | Initial [DDQ] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations.

Activation Energy and Frequency Factor Analysis

The Arrhenius equation, k = A * e^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential or frequency factor (A).

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. For cyclohexadiene transformations, concerted pericyclic reactions often have lower activation energies than stepwise, non-concerted pathways. nih.govchemrxiv.org For example, the hydrogenation of benzene to cyclohexadiene has a high activation energy because it involves the loss of aromatic resonance energy. doubtnut.com Conversely, the subsequent hydrogenation of cyclohexadiene to cyclohexene has a much lower activation energy. doubtnut.comdoubtnut.com

Frequency Factor (A): This term relates to the frequency of collisions between reacting molecules in the correct orientation.

By measuring the rate constant at different temperatures, the activation energy and frequency factor can be determined from the slope and intercept of a plot of ln(k) versus 1/T. This analysis provides deep insight into the reaction mechanism and the nature of the transition state.

Table 2: Representative Arrhenius Parameters for Cyclohexadiene Dimerization Reactions

| Reaction Type | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) |

|---|---|---|

| [4+2] Cycloaddition (endo) | 26.3 | 10.5 |

| [4+2] Cycloaddition (exo) | 27.8 | 10.8 |

| [6+4] Ene Reaction | 25.3 | 9.9 |

This table, based on experimental data for 1,3-cyclohexadiene dimerization, illustrates typical activation energies and frequency factors for competing pericyclic reactions. chemrxiv.org

Theoretical and Computational Chemistry Investigations of 4 Isopropyl Cyclohexadieneacetaldehyde

Quantum Mechanical Calculations for Structure and Reactivity

Quantum mechanical methods are pivotal in elucidating the electronic structure and reactivity of molecules. These calculations provide insights into molecular geometry, reaction pathways, and selectivity, forming a foundational understanding of a compound's chemical behavior from first principles.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Transition State Characterization and Energy Profile Mapping

A critical aspect of studying reaction mechanisms involves locating and characterizing the transition states (TS) that connect reactants to products. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be mapped. This profile reveals the activation energy, which is crucial for understanding reaction rates. For 4-(Isopropyl)cyclohexadieneacetaldehyde, this would involve identifying the specific geometric arrangement of atoms at the peak of the energy barrier for its various potential transformations. Despite the utility of this approach, detailed energy profiles and characterized transition states for reactions involving this aldehyde have not been specifically reported.

Prediction of Regio- and Stereoselectivity

Many reactions involving complex molecules like this compound can yield multiple products (isomers). DFT calculations are instrumental in predicting the selectivity of such reactions. By comparing the activation energies of different possible reaction pathways leading to different regio- or stereoisomers, researchers can predict which product is kinetically favored. The Curtin–Hammett principle relates the difference in the Gibbs free energy of competing transition states to the final product ratio. pnnl.gov Computational models are frequently used to predict these outcomes for various organic reactions. pnnl.gov However, published studies that apply these predictive models to determine the regio- and stereoselectivity of reactions specifically involving this compound could not be identified.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous way to analyze the electronic structure, molecular orbitals, and electron distribution within a molecule. unifap.br An ab initio analysis of this compound would yield fundamental insights into its electronic properties, such as its dipole moment, polarizability, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity. Specific ab initio electronic structure analyses dedicated to this compound are not documented in the available literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules. nih.gov

Conformational Preferences of the Cyclohexadiene Ring System

The cyclohexadiene ring in this compound is not planar and can adopt various conformations. The flexibility of this ring system, coupled with the rotation of the isopropyl and acetaldehyde (B116499) substituents, results in a complex conformational landscape. Molecular dynamics simulations could be employed to explore this landscape, identify the most stable low-energy conformers, and understand the energy barriers between them. Such studies are crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. While conformational analyses of related terpenes and ring systems have been conducted, specific MD simulation results detailing the conformational preferences of the this compound ring system are not present in the scientific literature.

Isopropyl Group Rotational Dynamics and Steric Effects

The rotational dynamics of the isopropyl group in this compound are a critical determinant of the molecule's conformational preferences and its interactions in a reactive environment. From a computational standpoint, the rotation around the single bond connecting the isopropyl group to the cyclohexadiene ring would be characterized by a specific potential energy surface.

This rotation is not entirely free due to steric hindrance between the methyl groups of the isopropyl substituent and the adjacent hydrogen atoms or substituents on the cyclohexadiene ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy barriers associated with this rotation. The resulting data would likely reveal distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

Table 1: Hypothetical Rotational Energy Barriers for the Isopropyl Group

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.5 | Eclipsed |

| 60 | 0 | Staggered |

| 120 | 3.5 | Eclipsed |

| 180 | 0 | Staggered |

Note: This data is illustrative and represents a typical energy profile for isopropyl group rotation. Actual values for this compound would require specific quantum chemical calculations.

These steric effects have significant implications for the molecule's reactivity. The preferred conformation of the isopropyl group can influence the accessibility of the aldehyde and cyclohexadiene moieties to incoming reagents or catalysts, thereby dictating the stereochemical outcome of reactions.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry offers powerful tools for the design and optimization of catalysts for reactions involving this compound. mdpi.com These approaches allow for the in-silico screening of potential catalysts and the rational design of stereoselective transformations. mdpi.com

Screening of Organocatalysts and Metal Complexes for Specific Transformations

The reactivity of this compound is centered around its two primary functional groups: the aldehyde and the cyclohexadiene ring. Computational screening can be utilized to identify promising catalysts for reactions at these sites.

For the aldehyde group, transformations such as asymmetric additions or reductions could be targeted. A virtual library of organocatalysts, like those based on proline or chiral amines, could be screened. nih.gov Computational docking studies would simulate the interaction between the catalyst and the aldehyde, providing insights into binding affinities and the geometry of the transition state. Similarly, for reactions involving the cyclohexadiene ring, such as Diels-Alder or hydrogenation reactions, various transition metal complexes could be computationally evaluated. illinois.edu High-throughput screening using DFT calculations can predict reaction barriers and selectivities, narrowing down the most promising candidates for experimental validation.

Table 2: Illustrative Computational Screening of Catalysts for Aldehyde Addition

| Catalyst Type | Ligand | Calculated Enantiomeric Excess (%) | Predicted Yield (%) |

| Organocatalyst | (S)-Proline | 92 | 85 |

| Metal Complex | Rhodium-BINAP | 98 | 95 |

| Organocatalyst | Cinchona Alkaloid | 85 | 78 |

Note: This table provides a hypothetical example of data that could be generated from a computational screening study.

Rational Design of Stereoselective Catalysts for Aldehyde and Cyclohexadiene Reactions

Beyond screening existing catalysts, computational methods enable the rational design of novel catalysts tailored for specific stereoselective reactions of this compound. nih.gov By understanding the transition state geometries of desired transformations, catalysts can be designed to stabilize these specific arrangements. nih.gov

For instance, in a stereoselective Diels-Alder reaction involving the cyclohexadiene ring, the catalyst's structure can be modified to create a chiral pocket that favors the approach of the dienophile from a specific face. Quantum mechanical calculations can be used to model the catalyst-substrate complex and predict the stereochemical outcome with a high degree of accuracy. This iterative process of in-silico design, synthesis, and experimental testing can significantly accelerate the discovery of highly efficient and selective catalysts. illinois.edunih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Isopropyl Cyclohexadieneacetaldehyde

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For 4-(isopropyl)cyclohexadieneacetaldehyde, which has a molecular formula of C₁₁H₁₆O, the exact monoisotopic mass can be calculated. This calculated value serves as a reference against which the experimentally measured mass is compared. An HRMS analysis, often using techniques like electrospray ionization (ESI) or gas chromatography coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would be expected to yield a measured mass that corresponds to the calculated value within a few parts per million (ppm), thus unequivocally confirming the elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O |

| Calculated Monoisotopic Mass | 164.120115 Da |

| Expected Ion (e.g., [M+H]⁺) | 165.127920 Da |

| Required Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a protonated/adduct ion) of this compound (m/z 164) is isolated in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragments. The analysis of these fragments in the second stage of the mass spectrometer allows for the reconstruction of the molecule's structure.

Loss of the isopropyl group: A neutral loss of 43 Da ([M - C₃H₇]⁺) is a common fragmentation for isopropyl-substituted compounds.

Retro-Diels-Alder Reaction: The cyclohexadiene ring can undergo a characteristic retro-Diels-Alder cleavage, leading to predictable fragment ions. For a 1,3-cyclohexadiene (B119728), this can result in the expulsion of a neutral alkene.

Cleavage of the acetaldehyde (B116499) side chain: Fragmentation can occur along the C-C bonds of the side chain, leading to the loss of radicals or neutral molecules such as CHO (29 Da) or CH₂CHO (43 Da).

Loss of water: Aldehydes can sometimes exhibit a loss of H₂O (18 Da) from the molecular ion, particularly in certain ionization modes.

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Interpretation |

|---|---|---|---|

| 164 | C₃H₇• (isopropyl radical) | 121 | Loss of the isopropyl group |

| 164 | CH₂CHO• (acetaldehyde radical) | 121 | Cleavage of the side chain |

| 164 | C₄H₆ (butadiene) | 110 | Retro-Diels-Alder reaction |

| 164 | CHO• (formyl radical) | 135 | α-cleavage at the aldehyde |

In many research contexts, this compound may be part of a complex mixture, such as an essential oil or a synthetic reaction product. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of such samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like terpene aldehydes. In GC-MS, the components of the mixture are separated based on their boiling points and polarity in a capillary column. As each compound elutes from the column, it is ionized and analyzed by the mass spectrometer. The resulting mass spectrum, combined with the retention time, provides a highly specific fingerprint for identification, often by comparison to spectral libraries like the NIST database.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique used for less volatile or thermally fragile compounds. While direct analysis of this aldehyde by LC-MS is possible, its relatively low polarity might require reversed-phase chromatography. To enhance sensitivity and ionization efficiency, especially with ESI, derivatization of the aldehyde group with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This creates a derivative that is more readily ionized, improving detection limits.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures and the evaluation of its purity. Both high-performance liquid chromatography and gas chromatography play crucial roles in its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of terpenoid aldehydes like this compound. Modern HPLC systems, equipped with advanced detectors such as Photodiode Array (PDA) and Mass Spectrometry (MS), offer unparalleled capabilities for separation and identification.

A typical HPLC method for the analysis of terpenoid aldehydes would involve a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with additives like formic acid to improve peak shape.

Advanced detectors enhance the analytical power of HPLC significantly:

Photodiode Array (PDA) Detectors: These detectors acquire the entire UV-Vis spectrum for each point in the chromatogram. This is particularly useful for identifying this compound by its specific UV absorbance spectrum and for assessing peak purity by checking for co-eluting impurities.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns. This allows for unambiguous identification of the compound and characterization of related impurities or degradation products.

While specific HPLC application data for this compound is not extensively reported in recent literature, the general methodologies for terpenoid aldehyde analysis are well-established. Below is a representative table outlining typical HPLC parameters for similar compounds.

Table 1: Illustrative HPLC Parameters for Terpenoid Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 50-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | PDA (200-400 nm) or MS (ESI+) |

| Injection Volume | 10 µL |

Many terpenoids, including potentially this compound, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer.

The separation is achieved using a chiral stationary phase (CSP). For terpenoids, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. While specific chiral separations of this compound are not readily found in literature, the principles are widely applied to similar terpenoid aldehydes.

Table 2: General Conditions for Chiral HPLC of Terpenoid Aldehydes

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detector | UV at a suitable wavelength |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. It is particularly useful for assessing the purity of essential oils and other natural extracts where this compound might be found. The NIST WebBook provides Kovats retention index data for this compound, which aids in its identification by GC.

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For definitive identification, GC is often coupled with a mass spectrometer (GC-MS).

For less volatile or thermally labile aldehydes, derivatization can be employed to improve their chromatographic behavior. However, for a moderately volatile compound like this compound, direct injection is often feasible.

Table 3: Gas Chromatography Data for p-Mentha-1,4-dien-7-al

| Column Type | Active Phase | Kovats Retention Index | Reference |

|---|---|---|---|

| Capillary | SPB-1 | 1267 | NIST |

Data sourced from the NIST WebBook.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Conjugation

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure of this compound, specifically regarding its functional groups and the extent of conjugation.

A seminal study by Varo and Heinz in 1970 on the characterization of 1,4-p-menthadien-7-al isolated from cumin seeds provided key spectroscopic data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands would be:

C=O stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1650-1700 cm⁻¹.

C-H stretch (aldehyde): A characteristic peak for the aldehyde C-H bond, usually found around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C stretch: Absorptions corresponding to the carbon-carbon double bonds within the cyclohexadiene ring.

C-H stretch (alkene and alkane): Absorptions for the C-H bonds of the ring and the isopropyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Conjugated systems, which are alternating single and double bonds, absorb UV or visible light to promote an electron to a higher energy molecular orbital. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

For this compound, the presence of a conjugated system (a double bond in conjugation with the aldehyde group) results in a characteristic UV absorption. The Varo and Heinz study reported a UV absorption maximum at 221 nm for the freshly isolated compound. The position of this λmax is consistent with an α,β-unsaturated aldehyde system within a cyclohexadiene ring. The extent of conjugation directly influences the energy of the electronic transition and thus the λmax value.

Table 4: Spectroscopic Data for 1,4-p-Menthadien-7-al

| Spectroscopic Technique | Key Finding | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | Presence of characteristic aldehyde and C=C absorptions. | Confirms the presence of the aldehyde functional group and the unsaturated cyclohexadiene ring. | Varo and Heinz, 1970 |

| Ultraviolet-Visible (UV-Vis) | λmax at 221 nm | Indicates the presence of a conjugated π-electron system, specifically an α,β-unsaturated aldehyde. | Varo and Heinz, 1970 |

Reactivity Profiles and Chemical Transformations of 4 Isopropyl Cyclohexadieneacetaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for nucleophilic addition and condensation reactions, allowing for the synthesis of a wide array of derivatives.

The reaction of aldehydes and ketones with primary amines leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com The formation of imines is a reversible process, and to drive the reaction to completion, it is often necessary to remove the water as it is formed, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com

The mechanism of imine formation proceeds through a few key steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

In the case of 4-(isopropyl)cyclohexadieneacetaldehyde, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. The general reaction is depicted below:

General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-substituted imine |

The reaction of aldehydes with secondary amines can lead to the formation of enamines, which are characterized by a carbon-carbon double bond adjacent to a nitrogen atom.

Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.orgkhanacademy.org The reaction with one equivalent of an alcohol yields a hemiacetal, which contains both a hydroxyl and an alkoxy group attached to the same carbon. libretexts.org Further reaction with a second equivalent of alcohol results in the formation of an acetal (B89532), where two alkoxy groups are attached to the same carbon, with the elimination of a water molecule. libretexts.org

This reaction is also reversible and requires an acid catalyst; it does not proceed under neutral or basic conditions. youtube.com To favor acetal formation, excess alcohol is often used, or the water produced is removed to shift the equilibrium. youtube.com

The formation of cyclic acetals is also possible and often favored when a diol, such as ethylene (B1197577) glycol, is used. libretexts.org These cyclic acetals can serve as protecting groups for the aldehyde functionality during other chemical transformations.

Acetal and Hemiacetal Formation

| Reactant | Reagent | Intermediate | Product |

|---|---|---|---|

| This compound | 1 eq. Alcohol (R-OH), H⁺ | Hemiacetal | - |

| This compound | 2 eq. Alcohol (R-OH), H⁺ | Hemiacetal | Acetal |

| This compound | Diol (e.g., ethylene glycol), H⁺ | - | Cyclic Acetal |

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes. organic-chemistry.orgnih.gov

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgnih.gov The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. organic-chemistry.org This reaction generally offers excellent E-selectivity for the resulting alkene and utilizes a phosphate (B84403) byproduct that is easily removed by washing with water. organic-chemistry.org

For this compound, these reactions would extend the carbon chain and introduce a double bond, providing a route to a variety of unsaturated derivatives.

Comparison of Olefination Reactions

| Reaction | Reagent | Key Feature | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Formation of a phosphine oxide byproduct | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Water-soluble phosphate byproduct | Predominantly (E)-alkene. organic-chemistry.org |

Reactions at the Cyclohexadiene Ring System

The conjugated diene system in the cyclohexadiene ring is susceptible to a range of reactions, including hydrogenation, dehydrogenation, and cycloadditions.

The cyclohexadiene ring can undergo hydrogenation in the presence of a catalyst to yield a more saturated ring system. Depending on the reaction conditions and the catalyst used, partial hydrogenation to a cyclohexene (B86901) derivative or complete hydrogenation to a cyclohexane (B81311) derivative can be achieved. Catalytic hydrogenation of arenes to cyclohexanes is an industrially important process. youtube.com While benzene (B151609) and its derivatives are relatively reluctant substrates for hydrogenation, requiring elevated temperatures, cyclohexadienes are more readily reduced. wikipedia.org

Conversely, dehydrogenation of the cyclohexadiene ring can lead to the formation of an aromatic ring. This aromatization can be a strong driving force for certain reactions. organic-chemistry.org For instance, 1,4-cyclohexadiene (B1204751) can act as a hydrogen atom donor in the presence of a suitable catalyst. organic-chemistry.org

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. libretexts.orgresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example that typically involves the reaction of a conjugated diene with a dienophile. youtube.com

The electron-rich nature of the diene in this compound would suggest its participation in Diels-Alder reactions with electron-poor dienophiles. Furthermore, the presence of electron-donating groups on the diene could facilitate an inverse electron demand Diels-Alder reaction . In this variant, an electron-rich diene reacts with an electron-poor dienophile.

These cycloaddition reactions provide a versatile method for the construction of complex polycyclic structures.

Electrophilic and Nucleophilic Additions to the Diene System

The conjugated diene in this compound is a site of high electron density, making it susceptible to attack by electrophiles. The outcome of such reactions is often a mixture of 1,2- and 1,4-addition products, a characteristic feature of conjugated systems.

Electrophilic Addition:

In the presence of an electrophile (E+), the diene can undergo addition where the electrophile adds to one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu-) can then occur at two different positions, leading to the 1,2-adduct or the 1,4-adduct.

For instance, the reaction with a hydrogen halide (HX) would proceed as follows:

Protonation: The initial step involves the protonation of one of the double bonds to form a more stable tertiary allylic carbocation.

Nucleophilic Attack: The halide ion (X-) can then attack either the carbon adjacent to the initial protonation site (C2), yielding the 1,2-addition product, or the carbon at the other end of the conjugated system (C4), resulting in the 1,4-addition product.

The ratio of these products is often dependent on the reaction conditions. Lower temperatures typically favor the formation of the kinetic product (1,2-adduct), while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product (1,4-adduct).

Nucleophilic Addition:

Direct nucleophilic addition to the diene system is less common as the electron-rich diene tends to repel nucleophiles. However, under specific conditions, such as in the presence of a strong nucleophile and a catalyst, or through conjugate addition initiated by a Michael acceptor, nucleophilic attack on the diene system can be induced.

Chemoselective Transformations in Multifunctional Contexts

The presence of both an aldehyde and a diene in this compound necessitates careful selection of reagents to achieve chemoselectivity. It is possible to selectively transform one functional group while leaving the other intact.

Selective Reaction of Aldehyde in Presence of Diene

The aldehyde group is a versatile functional group that can undergo a variety of transformations, such as reduction, oxidation, and nucleophilic addition. Many of these reactions can be carried out selectively in the presence of the less reactive diene.

Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The diene system is generally unreactive towards NaBH₄ under standard conditions.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as silver oxide (Ag₂O) or buffered potassium permanganate (B83412) (KMnO₄). These conditions are typically mild enough to avoid significant oxidation of the diene.

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This reaction is highly specific for carbonyl compounds and does not affect the diene.

Acetal Formation: The aldehyde can be protected as an acetal by reacting it with an alcohol in the presence of an acid catalyst. This is a common strategy to prevent the aldehyde from reacting in subsequent steps where the diene is the intended target.

Selective Reaction of Diene in Presence of Aldehyde

Conversely, the diene can be selectively targeted in the presence of the aldehyde group.

Diels-Alder Reaction: The conjugated diene can act as a diene in a [4+2] cycloaddition reaction with a suitable dienophile. This reaction is highly specific for conjugated dienes and is a powerful tool for forming six-membered rings. The aldehyde group typically remains unaffected under the thermal conditions required for the Diels-Alder reaction.

Hydrogenation: Selective hydrogenation of the diene is possible using specific catalysts. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) can selectively reduce the diene to a cyclohexene, while leaving the aldehyde group untouched.

Epoxidation: The diene can undergo selective epoxidation of one or both double bonds using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). By controlling the stoichiometry of the peroxy acid, it is possible to achieve selective mono-epoxidation.

Derivatization for Elucidating Structure-Reactivity Relationships

To better understand the influence of the structural components of this compound on its reactivity, a series of derivatives can be synthesized and their properties studied. This approach allows for a systematic investigation of how modifications to one part of the molecule affect the reactivity of another.

| Derivative | Modification | Purpose of Study |

| Alcohol Derivative | Reduction of the aldehyde to a primary alcohol. | To investigate the influence of the electron-withdrawing aldehyde group on the reactivity of the diene system. |

| Carboxylic Acid Derivative | Oxidation of the aldehyde to a carboxylic acid. | To study the effect of a more strongly electron-withdrawing group on the diene's reactivity in reactions like the Diels-Alder cycloaddition. |

| Acetal Derivative | Protection of the aldehyde as an acetal. | To isolate the reactivity of the diene system without the electronic influence of the carbonyl group. |

| Cyclohexene Derivative | Selective hydrogenation of one double bond in the diene. | To compare the reactivity of the remaining isolated double bond with the original conjugated system. |

| Diels-Alder Adduct | Reaction of the diene with a dienophile (e.g., maleic anhydride). | To confirm the diene's ability to participate in cycloaddition reactions and to study the stereoselectivity of the addition. |

By comparing the reaction rates, product distributions, and spectroscopic properties of these derivatives with the parent compound, a comprehensive picture of the structure-reactivity relationships of this compound can be developed. This information is invaluable for designing synthetic routes that utilize this molecule as a building block for more complex structures.

Future Research Directions and Emerging Methodologies for 4 Isopropyl Cyclohexadieneacetaldehyde

Development of Novel Catalytic Systems for Enhanced Selectivity

The presence of multiple reactive sites in 4-(Isopropyl)cyclohexadieneacetaldehyde—namely the aldehyde group, the conjugated diene system, and the isopropyl moiety—presents a significant challenge for achieving high selectivity in chemical transformations. Future research will undoubtedly focus on the development of sophisticated catalytic systems capable of discriminating between these functionalities.

Organocatalysis, for instance, offers a powerful tool for the asymmetric synthesis and transformation of unsaturated aldehydes. Chiral catalysts, such as proline derivatives, have been successfully employed in the synthesis of various 1,3-cyclohexadien-1-al compounds through cascade reactions. nih.gov Future work could expand on these principles to design organocatalysts that can selectively activate the aldehyde or the diene system of this compound for specific transformations, such as enantioselective additions or cycloadditions.

Furthermore, transition metal catalysis continues to be a fertile ground for innovation. Iridium(I) catalysts, for example, have been utilized for the atom-economical synthesis of substituted acyl-cyclohexenes. acs.org Research into novel ligand designs for transition metal complexes could lead to catalysts that can selectively hydrogenate one of the double bonds in the cyclohexadiene ring while leaving the aldehyde group untouched, or vice versa. The development of catalysts for chemo- and regioselective tandem reactions will also be a key area of investigation. acs.org

Table 1: Potential Catalytic Systems for Selective Transformations of this compound

| Catalyst Type | Potential Application | Desired Selectivity |

| Chiral Organocatalysts | Asymmetric aldol (B89426) or Michael additions | Enantioselective functionalization of the aldehyde |

| Transition Metal Complexes | Selective hydrogenation or cross-coupling | Chemo- and regioselective modification of the diene |

| Photocatalysts | Visible-light mediated transformations | Activation of specific C-H bonds or functional groups |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.govnih.gov These benefits are particularly relevant for the synthesis of fragrance compounds, many of which are volatile liquids. beilstein-journals.org

The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can often be carried out safely and efficiently in a flow reactor. nih.gov

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction control and selectivity |

| Small Reaction Volumes | Increased safety, especially for exothermic reactions |

| Automation | High reproducibility and throughput |

| Integration of Steps | Reduced manual handling and potential for telescoping synthesis |

Advanced Computational Methodologies for Predicting Complex Reactivity

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at the atomic level. For this compound, advanced computational methodologies can offer deep insights into its electronic structure, conformational landscape, and reactivity.

Quantum mechanical (QM) calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, reaction rates and selectivities. nih.gov For example, density functional theory (DFT) calculations could be employed to investigate the mechanism of a catalytic reaction and to rationalize the observed stereoselectivity. The photochemical ring-opening of 1,3-cyclohexadiene (B119728) is a classic example that has been extensively studied using computational methods to identify the reactive electronic states. nih.govacs.org

Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of this compound and its interactions with solvents and catalysts. This information is crucial for understanding how the three-dimensional structure of the molecule influences its reactivity. Machine learning potentials are also emerging as a way to accelerate these simulations while maintaining a high level of accuracy. cmu.edu

Exploration of New Chemical Transformations for Cyclohexadiene-Aldehyde Systems

The unique combination of a cyclohexadiene and an aldehyde functional group in this compound opens the door to a wide range of potential chemical transformations that have yet to be fully explored.

Future research will likely focus on developing novel cascade reactions that can rapidly build molecular complexity from this versatile starting material. For example, a reaction sequence could be designed that first functionalizes the diene through a Diels-Alder reaction, followed by an intramolecular reaction involving the aldehyde group to form a complex polycyclic structure. rsc.org The reactivity of the aldehyde group in the 1,3-cyclohexadien-1-al scaffold has been utilized in the total synthesis of various natural products. nih.gov

Furthermore, the development of new methods for the selective functionalization of C-H bonds could provide new avenues for modifying the structure of this compound. For instance, a catalyst could be developed that can selectively oxidize or arylate one of the allylic C-H bonds of the cyclohexadiene ring. The exploration of photochemical reactions could also lead to the discovery of new and unexpected transformations of this molecule. nih.gov The synthesis of novel organoselenium-functionalized compounds from divinyl sulfides demonstrates the potential for discovering new regioselective transformations. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.